molecular formula C19H13N5O2S2 B2382491 N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-71-1

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2382491
CAS No.: 892730-71-1
M. Wt: 407.47
InChI Key: OTROWFOEGUTIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring, along with phenyl and phenylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thieno rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as the serotonin 5-HT6 receptor. The compound binds to the receptor, inhibiting its activity and thereby modulating neurotransmitter release and signaling pathways. This interaction can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is unique due to its specific combination of a thieno ring with a triazolo and pyrimidine ring, along with phenyl and phenylsulfonyl substituents. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound with significant biological activity, particularly as a serotonin 5-HT6 receptor antagonist. This article delves into its synthesis, biological mechanisms, and implications for medicinal chemistry.

1. Chemical Structure and Synthesis

The compound's structure features a unique arrangement of thieno, triazolo, and pyrimidine rings with phenyl and phenylsulfonyl substituents. The synthesis typically involves multi-step reactions starting from simpler precursors. Common methods include cyclization under controlled conditions using strong acids or bases and specific catalysts to achieve high yields and purity.

Synthetic Routes

StepReaction TypeConditions
1CyclizationStrong acid/base, high temperature
2PurificationRecrystallization or chromatography

This compound primarily acts as a selective antagonist of the serotonin 5-HT6 receptor. This interaction inhibits receptor activity, affecting neurotransmitter release and signaling pathways associated with various neurological disorders.

Serotonin Receptor Affinity

Research indicates that this compound exhibits strong binding affinity for the 5-HT6 receptor:

  • IC50 (functional assay): 29.0 nM
  • Ki (radioligand binding assay): 1.7 nM

These values suggest that it is a potent and selective ligand for the 5-HT6 receptor compared to other serotonin receptors (e.g., 5-HT2A and 5-HT2B) .

4. Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in treating neurological disorders such as Alzheimer's disease due to its role in modulating serotonin pathways.

Study Overview

A study conducted in 2010 synthesized various derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their biological activity:

  • Most Active Compound : A derivative demonstrated an IC50 of 29.0 nM.
  • Selectivity : High selectivity towards the 5-HT6 receptor was confirmed through competitive binding assays against other serotonin receptors .

5. Broader Implications in Medicinal Chemistry

The unique properties of this compound make it a promising candidate for further development in drug discovery:

Potential Applications

  • Neurological Disorders : As a potential treatment for conditions like Alzheimer's due to its modulation of serotonin pathways.
  • Pharmaceutical Development : Serves as a building block for synthesizing more complex molecules in drug development.

Properties

IUPAC Name

10-(benzenesulfonyl)-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O2S2/c25-28(26,14-9-5-2-6-10-14)19-18-21-17(20-13-7-3-1-4-8-13)16-15(11-12-27-16)24(18)23-22-19/h1-12H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTROWFOEGUTIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.